molecular formula C17H21N3O3S2 B2720340 N-methyl-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1207036-71-2

N-methyl-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Cat. No. B2720340
CAS RN: 1207036-71-2
M. Wt: 379.49
InChI Key: JQQNHWPVOWRPKX-UHFFFAOYSA-N
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Description

N-methyl-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, commonly known as NMS, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonyl-containing compounds and is a potent inhibitor of the enzyme carbonic anhydrase.

Mechanism of Action

NMS acts as a potent inhibitor of carbonic anhydrase by binding to its active site and preventing the hydration of carbon dioxide. This leads to a decrease in the concentration of bicarbonate ions, which are important for many biological processes.
Biochemical and physiological effects:
The inhibition of carbonic anhydrase by NMS has been shown to have various biochemical and physiological effects. For example, it can lead to a decrease in the production of aqueous humor in the eye, which is useful in the treatment of glaucoma. It can also reduce the acidity of the stomach, which is beneficial in the treatment of ulcers.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NMS in lab experiments is its high potency and specificity for carbonic anhydrase. This allows for precise control of the enzyme activity and the study of its role in various biological processes. However, one limitation of using NMS is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of NMS in scientific research. One potential application is in the development of new drugs for the treatment of diseases such as glaucoma, osteoporosis, and cancer. Another direction is the study of the role of carbonic anhydrase in the brain and its potential involvement in neurological disorders such as Alzheimer's disease and epilepsy. Additionally, the use of NMS in combination with other inhibitors of carbonic anhydrase may lead to the development of more potent and selective drugs.

Synthesis Methods

The synthesis of NMS involves the reaction of 3-methylphenylpiperazine with 2-chlorothiophene-3-carboxylic acid, followed by N-methylation and sulfonylation. The final product is obtained in high yield and purity.

Scientific Research Applications

NMS has been extensively used in scientific research as a tool to study the role of carbonic anhydrase in various biological processes. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide and is involved in many physiological and pathological processes, including acid-base balance, respiration, and bone resorption.

properties

IUPAC Name

N-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c1-13-4-3-5-14(12-13)19-7-9-20(10-8-19)25(22,23)15-6-11-24-16(15)17(21)18-2/h3-6,11-12H,7-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQNHWPVOWRPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

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